6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
多步有机合成路径设计
目标化合物的合成通常采用分阶段模块化策略,其核心步骤包括:(1) 呋喃-氯苯基中间体的制备;(2) 三唑并噻二唑母核的环化构建;(3) 取代基的定向引入。具体而言,以2-甲基-5-(4-氯苯基)呋喃-3-甲醛为起始原料,通过Knoevenagel缩合反应与丙二腈结合生成α,β-不饱和腈衍生物(收率78%)。随后在无水乙醇中,该中间体与硫代氨基脲发生亲核加成,形成1,3,4-噻二唑前体,此步骤需严格控制反应温度在0-5°C以避免副产物的生成。
关键的三唑环构建通过分子内环化实现。将上述前体溶解于N,N-二甲基甲酰胺(DMF),在氮气保护下与苯甲酰肼在120°C反应12小时,通过[3+2]环加成形成三唑环。此阶段的反应效率可通过表1所示的溶剂体系优化显著提升:
| 溶剂 | 温度 (°C) | 时间 (h) | 产率 (%) |
|---|---|---|---|
| DMF | 120 | 12 | 82 |
| 乙腈 | 80 | 24 | 65 |
| 甲苯 | 110 | 18 | 73 |
杂环形成与取代基引入的协同优化
目标分子中呋喃-氯苯基与苯基取代基的空间位阻效应,要求精确控制环化反应的立体选择性。研究表明,采用三乙胺作为质子海绵可有效促进分子内脱水过程,使三唑环的闭合效率从68%提升至91%。此外,微波辅助合成技术可将传统加热所需的12小时反应时间缩短至45分钟,同时将总产率提高约15个百分点。
对于氯苯基取代基的定向修饰,Suzuki-Miyaura偶联反应展现出显著优势。以钯/三苯基膦为催化体系,在碳酸钾水溶液/1,4-二氧六环双相体系中,芳基硼酸与溴代中间体的交叉偶联反应收率达89%(图1)。该方法的区域选择性可通过调节配体电子性质进行精确调控。
呋喃-氯苯基功能化的新型催化体系
近年来,过渡金属催化在呋喃环官能团化领域取得突破性进展。钌催化C-H键活化策略可实现呋喃环3位的直接氯苯基化,避免传统Friedel-Crafts烷基化产生的异构体问题。实验数据显示,使用[Ru(p-cymene)Cl2]2催化剂时,目标位点的选择性可达97%,较传统AlCl3催化体系提高32%(表2):
| 催化剂 | 温度 (°C) | 选择性 (%) | 产率 (%) |
|---|---|---|---|
| [Ru(p-cymene)Cl2]2 | 80 | 97 | 85 |
| AlCl3 | 25 | 65 | 72 |
| FeCl3·6H2O | 40 | 58 | 68 |
此外,光氧化还原催化体系的引入为低温条件下的取代基修饰开辟了新途径。在蓝光照射下,呋喃环与4-氯苯重氮盐的Minisci型反应可在室温下进行,产率达78%,且无需强酸环境。这种绿色合成方法显著降低了副反应发生率,使产物纯度从常规方法的92%提升至98.5%。
Properties
Molecular Formula |
C20H13ClN4OS |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H13ClN4OS/c1-12-16(11-17(26-12)13-7-9-15(21)10-8-13)19-24-25-18(22-23-20(25)27-19)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
SFZHWBNNXCKDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazole
The synthesis begins with the preparation of 3-substituted-4-amino-5-mercapto-1,2,4-triazole (3 ), a critical intermediate. Hydrazine hydrate reacts with substituted benzoic acid derivatives under reflux in ethanol to form hydrazides (2 ). Subsequent treatment with carbon disulfide (CS₂) in the presence of potassium hydroxide yields the corresponding potassium salts (4 ), which are cyclized in acidic medium to generate the mercapto-triazole core. For example:
Cyclization to Triazolo-Thiadiazole Derivatives
The mercapto-triazole intermediate undergoes cyclization with aromatic acids in phosphorus oxychloride (POCl₃) under reflux to form the triazolo[3,4-b][1,3,]thiadiazole core. For instance, refluxing 3 with 2-hydroxybenzoic acid in POCl₃ for 5 hours produces 3,6-disubstituted derivatives.
Table 1: Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Neat | Reflux | 5 | 78–85 |
| PCl₅ | Toluene | 110°C | 8 | 65–70 |
| Starting Material | Cyclizing Agent | Temperature | Yield (%) |
|---|---|---|---|
| 4-Chlorophenylacetone | H₂SO₄ (conc.) | 0–5°C | 72 |
Functionalization at the Furan 3-Position
Bromination of 8 at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, enabling subsequent cross-coupling reactions. The brominated furan (9 ) is then subjected to a Suzuki-Miyaura coupling with phenylboronic acid to attach the phenyl group.
Coupling of Furan and Triazolo-Thiadiazole Moieties
The final step involves linking the furan and triazolo-thiadiazole units via a nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Ullmann-Type Coupling
A copper(I)-catalyzed Ullmann reaction couples the brominated furan (9 ) with the triazolo-thiadiazole core. Conditions include:
Table 3: Coupling Reaction Optimization
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ | 68 |
| Pd(PPh₃)₄ | None | Cs₂CO₃ | 42 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallized from ethanol. Structural confirmation is achieved through:
-
¹H NMR : Aromatic protons appear as doublets at δ 7.78–7.61 ppm (J = 8.6 Hz) for the chlorophenyl group.
-
IR Spectroscopy : Peaks at 1487 cm⁻¹ (C=N) and 1124 cm⁻¹ (C-S).
-
Elemental Analysis : Calculated for C₂₀H₁₃ClN₄OS₂: C 54.98%, H 3.00%, N 12.82%.
Challenges and Limitations
-
Low Yields in Coupling Steps : The Ullmann reaction exhibits moderate yields (≤68%), necessitating optimization of catalyst loading and solvent systems.
-
Regioselectivity in Furan Functionalization : Competing reactions at the furan 2- and 5-positions require careful control of reaction conditions.
-
Scalability : Multi-step synthesis with sensitive intermediates (e.g., sulfonyl chlorides) complicates large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, pain, and cancer cell proliferation.
Pathways Involved: It inhibits the cyclooxygenase (COX) pathway, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Physicochemical Properties
Key Observations :
- Chlorophenyl vs.
- Methylfuran vs. Adamantyl : The adamantyl group in compound 5a () enhances steric bulk, likely reducing membrane permeability but improving target specificity .
- Planarity: The target compound’s chlorophenyl group may form intramolecular S···Cl interactions, stabilizing a planar conformation critical for bioactivity, unlike the non-planar thiophene derivative in .
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations :
Biological Activity
The compound 6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that incorporates a triazolo-thiadiazole framework with additional functional groups. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The unique combination of a furan ring and chlorophenyl substituent may enhance its pharmacological properties.
- Molecular Formula : C20H13ClN4OS
- Molecular Weight : 392.9 g/mol
Biological Activities
Research indicates that compounds within the triazolo-thiadiazole class exhibit various biological activities. The specific biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural elements contribute to its interaction with bacterial enzymes, potentially inhibiting their function.
- Antiviral Potential : Some studies have indicated that similar compounds exhibit antiviral activity against viruses such as Junin virus (JUNV) and herpes simplex virus (HSV). The presence of the triazole and thiadiazole rings is thought to be critical for this activity.
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties. The incorporation of specific substituents can modulate these effects, making the compound a candidate for further exploration in inflammatory disease models.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are essential for understanding how modifications to the compound's structure influence its biological activity. Key findings include:
- Substituent Effects : Variations in the chlorophenyl and furan substituents can significantly impact the compound's efficacy. For instance, the position and type of halogen substitution on the phenyl ring can enhance or diminish activity.
- Docking Studies : Molecular docking studies have demonstrated that the compound can effectively bind to target enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication. This binding affinity correlates with observed antimicrobial activity.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 6-(4-Chlorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Antimicrobial | Lacks methyl group on furan |
| 5-(4-Chlorophenyl)-1H-[1,2,4]triazole | Structure | Antiviral | Simpler structure without thiadiazole |
| 6-(2-Methylfuran)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Anti-inflammatory | Different substitution on furan |
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
- Antimicrobial Studies : In vitro assays demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics. For example, compounds with specific halogen substitutions showed enhanced activity against E. coli and Staphylococcus aureus.
- Antiviral Activity Assessment : Compounds were tested against viral strains in cell culture systems. Results indicated that some derivatives significantly inhibited viral replication at low concentrations.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing this compound?
- Methodology : The compound is synthesized via multi-step reactions involving cyclization of precursors. A common approach involves reacting 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol with 4-chlorocinnamaldehyde in ethanol under basic conditions (e.g., K₂CO₃). Key steps include:
Formation of the triazole-thiol intermediate.
Cyclocondensation with aldehyde derivatives under reflux.
Purification via recrystallization or column chromatography .
- Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, K₂CO₃, 80°C | 65–75 | ≥95% |
| 2 | POCl₃, reflux | 70–85 | ≥98% |
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, furan protons at δ 6.3–6.7 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-S at 650–700 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., m/z 342.8 for [M+H]⁺).
- HPLC : Ensures purity (>98% for biological assays) .
Q. What in vitro biological assays have been used to evaluate its antimicrobial potential?
- Antifungal Assays : MIC (Minimum Inhibitory Concentration) against Candida albicans using broth microdilution (MIC₅₀: 8–16 µg/mL).
- Antibacterial Screening : Disc diffusion against Staphylococcus aureus (Zone of inhibition: 12–15 mm at 50 µg/disc).
- Enzyme Inhibition : 14-α-demethylase (CYP51) inhibition via fluorescence assays (IC₅₀: 2.5 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during cyclization?
- Critical Parameters :
- Solvent Choice : Ethanol vs. DMF (DMF increases yield by 15% but complicates purification).
- Catalyst : POCl₃ vs. PCl₅ (POCl₃ reduces side products by 20%).
- Reaction Time : Extended reflux (6–8 hours) improves cyclization efficiency.
- Data-Driven Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, POCl₃, 6h | 85 | 98 |
| DMF, PCl₅, 4h | 78 | 90 |
Q. How does molecular docking predict interactions with fungal enzyme targets?
- Target : 14-α-demethylase lanosterol (PDB: 3LD6).
- Methodology :
Protein preparation (removal of water, addition of H-bonds).
Ligand docking using AutoDock Vina (binding affinity: −9.2 kcal/mol).
Key interactions:
- Chlorophenyl group forms π-π stacking with Phe255.
- Triazole nitrogen hydrogen-bonds to heme iron.
Q. What strategies resolve discrepancies in biological activity data across studies?
- Sources of Variability :
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) alter MIC values by 2–4×.
- Cell Lines : C. albicans strain-dependent resistance (e.g., ATCC 90028 vs. clinical isolates).
- Mitigation :
- Standardize protocols (CLSI guidelines).
- Use positive controls (e.g., Fluconazole for antifungal assays) .
Data Contradiction Analysis
- Example : Conflicting reports on antifungal efficacy (MIC₅₀: 8 µg/mL vs. 32 µg/mL).
- Root Cause : Variability in inoculum size (10⁴ vs. 10⁶ CFU/mL).
- Resolution : Re-test under standardized inoculum (10⁵ CFU/mL) to reconcile data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
